The table below summarizes the key information from the initial discovery report.
| Aspect | Details |
|---|---|
| Initial Report | First synthesized and reported in 1976 [1]. |
| Research Context | Study of structure-taste relationships for artificial sweeteners; investigation of synthetic analogs of perillartine [1]. |
| Key Researchers | Acton, E. M. & Stone, H. [1]. |
| Primary Literature | Science, 193(4253), 584-586 (1976) [1]. |
| Chemical Identifier | CAS Registry Number: 59691-20-2 [2]. |
The IUPAC name for Oxime V is 4-(Methoxymethyl)-1,4-cyclohexadiene-1-carboxaldehyde syn-oxime, with a molecular formula of C9H13NO2 [1] [2] [3].
Figure: The experimental workflow for the discovery of this compound involved designing a synthetic analog of an existing sweetener, followed by synthesis and characterization of its properties [1].
Oxime V was initially known for decades as a synthetic sweetening agent, approximately 450 times sweeter than sucrose and valued for its improved water solubility compared to similar compounds [1]. A significant breakthrough came in 2022 when researchers from the University of Florida Institute of Food and Agricultural Sciences (UF/IFAS) identified this compound as a natural constituent in citrus for the first time [2] [3].
This discovery is notable because it reveals a natural source for a compound previously only known as a synthetic substance [2]. The identification of this compound and other sweetener compounds opens up new possibilities for the food and beverage industry to create natural, lower-calorie products without compromising on taste [2].
The research team, led by Professor Yu Wang, employed an efficient metabolomics-based screening strategy to discover taste modulators in citrus [3]. The core of this approach involved using an in-house database combined with untargeted and targeted metabolomics analyses to screen for sweeteners or sweetness-enhancing compounds in various citrus cultivars [3].
This methodology successfully identified eight different sweeteners or sweetness-enhancing compounds from the tested citrus cultivars. Of these eight, seven were newly identified from the genus Citrus, with the naturally occurring this compound being the most surprising finding [3].
The study quantified the levels of several identified compounds across 11 different citrus cultivars or selections over two production years [2] [3]. The following table summarizes the citrus cultivars included in this research:
| Cultivar Name | Type | Notes |
|---|---|---|
| UF 914 | Grapefruit hybrid | [2] |
| EV-2 | Sweet Orange | [2] |
| OLL-20 | Sweet Orange | [2] |
| Sugar Belle | Mandarin | [2] |
| Bingo | Mandarin | [2] |
| 13-51 | Mandarin | [2] |
| 18A-4-46 | Mandarin | [2] |
| 18A-9-39 | Mandarin | [2] |
| 18A-10-38 | Mandarin | [2] |
The published research provides a comparative analysis of the contents of five key compounds across these cultivars [3]. This data is crucial for identifying the most promising cultivars for breeding programs aimed at enhancing natural sweetness.
The discovery of this compound and other sweetening compounds in citrus has significant implications:
The metabolomics-based screening strategy used in the cited research can be visualized as a multi-stage process. The following diagram outlines the key steps from sample preparation to final identification.
It is important to note that this compound is not currently a marketed sweetener [1]. While its metabolism and toxicology have been investigated with promising results, further studies are likely needed for regulatory approval.
Subsequent research efforts have focused on:
Sweet taste perception is mediated by the TAS1R2/TAS1R3 heterodimer, a Class C G protein-coupled receptor (GPCR) [1] [2] [3]. Different sweeteners bind to specific domains of this receptor complex. Research indicates that hydrophobic sweeteners, including certain oximes, have a distinct binding mechanism compared to hydrophilic sweeteners like sucrose [1].
A key example is Perillartine, the oxime of perillaldehyde, which is recognized as an intense sweetener [2] [3]. Studies show it activates the human TAS1R2/TAS1R3 receptor but not the mouse receptor, demonstrating significant species-dependent specificity [1] [2] [3]. Molecular docking simulations and analysis of chimeric receptors indicate that Perillartine binds to the Transmembrane Domain (TMD) of the TAS1R2 subunit [1]. This is a different site from where sugars and artificial sweeteners like aspartame bind (the Venus Flytrap Module of TAS1R2) or cyclamate and lactisole (the TMD of TAS1R3) [2] [3].
The following diagram illustrates the proposed signaling pathway and experimental workflow for investigating oxime-induced sweet taste perception.
Oxime sweet taste signaling pathway and experimental workflow.
The primary method for functionally characterizing sweet taste receptors is a cell-based calcium mobilization assay [2] [3]. The table below details the core protocol.
| Step | Description | Key Parameters & Reagents |
|---|
| 1. Cell Culture & Transfection | Heterologous expression of taste receptors in HEK293E cells. | • Cells: HEK293E. • Plasmids: TAS1R2/TAS1R3 and Gα16-gust44 (chimeric G-protein). • Transfection Reagent: Lipofectamine 2000 [2] [3]. | | 2. Dye Loading & Stimulation | Cells are loaded with a calcium-sensitive fluorescent dye and stimulated with the oxime compound. | • Dye: Fluo-4AM (3 μM). • Buffer: Hank's Buffered Salt Solution with HEPES (HBSSH). • Stimulation: Application of 2x concentration of tastant [2] [3]. | | 3. Signal Detection & Analysis | Calcium-dependent fluorescence is measured, and dose-response curves are generated. | • Instrument: FlexStation 3 or similar. • Wavelengths: Excitation 488 nm, Emission 525 nm. • Analysis: Data fitted to calculate EC₅₀ (half-maximal effective concentration) using GraphPad Prism [2] [3]. |
The following table summarizes quantitative and mechanistic data for Perillartine, a model oxime sweetener, based on the available research.
| Property | Finding for Perillartine | Context & Experimental Evidence |
|---|---|---|
| Sweetness Receptor | Human and Rhesus Monkey TAS1R2/TAS1R3; not Mouse receptor [1] [2] [3]. | Demonstrates species-specificity; confirmed via calcium mobilization assays with species-specific receptor constructs [2]. |
| Binding Site | Transmembrane Domain (TMD) of the TAS1R2 subunit [1]. | Identified using chimeric receptors (human/mouse) and point mutations with docking simulations [1]. |
| Inhibitor Action | Acts as a sweetness inhibitor on the mouse Tas1r2/Tas1r3 receptor [1]. | In mice, inhibits response to sucralose in vitro and suppresses sweet taste nerve responses in vivo; effect is blocked by gurmarin (TAS1R inhibitor) [1]. |
| Monomeric Activation | Can activate monomeric Tas1r2 in humans and monkeys without Tas1r3 [2] [3]. | An unusual property not common to all sweeteners; confirmed via calcium mobilization assay with Tas1r2 subunit alone [2]. |
The following table compares two contemporary approaches to oxime synthesis, highlighting a novel electrochemical method and an advanced photochemical rearrangement.
| Method | Key Reactants | Conditions / Catalyst | Product Examples | Key Advantages |
|---|---|---|---|---|
| Electrochemical Cascade Synthesis [1] | Hydroxyl compounds (e.g., lactic acid), Nitrate (NO₃⁻) | Anode: CoOOH/NF; Cathode: Cu-sub/Fe₃C; 2.8 V cell voltage | Pyruvatoxime, Acetone oxime (AO), Cyclohexanone oxime (CHXO) | Uses safe, biomass-derived feedstocks; avoids explosive hydroxylamine; paired electrolysis reduces energy consumption. |
| Photochemical Diradical Rearrangement [2] | Alkenyl ketoxime ethers | Photosensitizer (4CzIPN, 2 mol%), Ethyl acetate, Blue LEDs (443 nm) | Amino-featured oxiranes (epoxides) | High stereoselectivity; mild conditions; good functional group tolerance; builds complex scaffolds (e.g., steroids, amino acids). |
This one-pot cascade method converts hydroxyl compounds and nitrate directly into oximes in an electrolyzer [1].
The workflow for this electrochemical synthesis is outlined below.
For laboratories without specialized electrochemical equipment, oximes can be synthesized from commercially available carbonyl compounds and hydroxylamine.
Oximes are valuable intermediates in medicinal chemistry. Beyond their classical roles, recent studies highlight their application as versatile directing groups in C–H activation for building complex molecules [6] and as key precursors for bioactive heterocycles like isoxazolines [7]. The novel amino-featured oxiranes synthesized via the photochemical method are particularly relevant for creating structures with potential toxicity to cancer cells [2].
Since "Oxime V" is not identified, you may need to:
While specific methods for "Oxime V" are not available in the current search, oximes are typically analyzed using a range of chromatographic and spectroscopic techniques. The table below summarizes methods that could be applicable, based on general analytical chemistry principles.
| Method | Typical Application | Key Strengths |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Quantitative determination of oxime concentration in solutions [1]. | High accuracy, precision, and ability to automate. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Identification and quantification of oximes in complex biological matrices [2]. | High sensitivity and selectivity, provides structural confirmation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of oxime group configuration (E/Z isomerism) [3]. | Provides definitive structural information. |
| Spectrophotometry / UV-Vis | Simple, rapid determination of oxime concentration using derivative formation (e.g., with DNPH) [2]. | Cost-effective and suitable for high-throughput screening. |
The following diagram outlines a logical workflow for developing and validating an analytical method for an oxime compound, integrating the techniques mentioned above.
The systematic evaluation of taste characteristics for oxime compounds represents a critical challenge in pharmaceutical and food product development. Oximes constitute an important class of chemical compounds with diverse applications, ranging from pharmaceutical intermediates to potential sweetening agents and fragrance components. The evaluation of their taste profiles is particularly crucial because minor structural modifications can significantly alter their taste characteristics, transforming intensely bitter compounds into sweet-tasting ones, as demonstrated historically with perillartine and its analogs [1]. Recent research has identified that oxime compounds generally exhibit complex taste profiles, often characterized by pronounced bitterness that can compromise patient compliance in pharmaceutical formulations [2] [3]. These challenges necessitate robust, standardized methodologies for objective taste assessment that can overcome the limitations of human sensory evaluation.
Traditional human sensory testing faces significant limitations for oxime taste assessment, including ethical concerns for potentially toxic compounds, inter-individual variability in taste perception, and difficulties in quantifying bitterness intensity [2]. These challenges are particularly relevant for pharmaceutical compounds where accurate bitterness assessment is crucial for developing pediatric and geriatric formulations. The emergence of electronic taste sensors (e-tongues) has revolutionized this field by providing objective, reproducible, and quantitative measurements of taste characteristics without requiring human testing [2]. These advanced sensor systems can detect subtle differences in taste profiles, predict human sensory responses, and evaluate the effectiveness of taste-masking strategies, making them indispensable tools for modern product development.
Electronic taste sensors (e-tongues) operate based on the principle of global selectivity, where multiple sensors with broad and overlapping response profiles collectively generate unique fingerprint patterns for different taste qualities. The core technology involves lipid/polymer membranes that serve as transducers for taste substances, generating changes in membrane potential when interacting with compounds possessing different taste characteristics [2]. These sensors are designed to detect the five basic tastes (bitterness, sourness, saltiness, sweetness, umami) as well as astringency through distinct response patterns across multiple sensor channels. The interaction between taste substances and the sensor membranes involves multiple mechanisms, including electrostatic interactions, hydrophobic effects, and molecular recognition phenomena that mimic aspects of biological taste reception [2].
The technological foundation of modern taste sensors was significantly advanced through the incorporation of allostery principles observed in biological systems. Allostery refers to the phenomenon where ligand binding at one site affects the binding of another ligand at a distant site on the same receptor molecule [2]. This principle has been ingeniously applied in sensor design through membranes modified with specific compounds like 3-Br-2,6-dihydroxybenzoic acid (2,6-DHBA) that enhance sensitivity toward particular bitter compounds, especially non-charged pharmaceuticals with xanthine skeletons such as caffeine or related compounds [2]. This innovative approach allows for improved detection of bitter oxime compounds that might otherwise be challenging to quantify accurately with conventional sensor configurations.
The Insent taste sensing system represents one of the most advanced platforms for pharmaceutical taste assessment, with specific configurations optimized for bitterness evaluation:
Table 1: Technical Specifications of Insent Taste Sensing System
| Parameter | Specification | Application Notes |
|---|---|---|
| Sensor channels | 6-8 multimembrane sensors | Each sensor specific to basic tastes |
| Measurement principle | Potentiometric detection | Changes in membrane potential |
| Sample volume | 20-80 mL per measurement | Dependent on container size |
| Measurement time | ~20 minutes for 5 replicates | Includes sensor conditioning |
| Data output | Relative sensor output (R) in mV | Compared to reference solution |
| Temperature control | Integrated thermostat system | Maintains 25±1°C for stability |
The system includes specialized sensors for bitterness assessment, particularly the BT0 sensor which has demonstrated high correlation with human bitter taste receptors, especially hT2R14 responses withdrawn from the BitterDB database [2]. Sensor preparation involves conditioning membranes in reference solutions until stable baseline potentials are achieved, typically requiring 2-3 hours for new sensors. Regular membrane maintenance and calibration are essential for measurement reproducibility, with recommended daily calibration checks and periodic membrane replacement depending on usage intensity and sample types.
Consistent sample preparation is fundamental to obtaining reliable taste evaluation results. For initial taste screening of Oxime V, prepare stock solutions at a concentration range of 0.1-1.0 mM in purified water (Milli-Q grade or equivalent). For compounds with limited water solubility, minimal amounts of cosmetic solvents such as ethanol or propylene glycol may be used, keeping final concentrations below 2% (v/v) to avoid interference with sensor measurements [2]. Each sample solution should be freshly prepared and equilibrated to 25±1°C before measurement to eliminate temperature-induced variability. For comprehensive profiling, include a concentration series (e.g., 0.01, 0.1, 1.0 mM) to establish dose-response relationships for bitterness intensity.
The ionic strength and pH of sample solutions can significantly impact sensor responses, particularly for compounds with ionizable groups. For oxime compounds, which may possess various functional groups with acid-base characteristics, it is essential to document the pH of each sample solution and, if necessary, adjust to a standard reference pH (typically 7.0±0.5) unless investigating pH-dependent taste profiles. For compounds expected to undergo hydrolysis or degradation under measurement conditions, stability should be verified over the measurement timeframe using appropriate analytical methods such as UV-Vis spectroscopy or HPLC.
Evaluation of taste masking effectiveness is a crucial application of oxime taste assessment. Prepare stock solutions of potential masking agents according to the following specifications:
Table 2: Common Taste Masking Agents and Preparation Methods
| Masking Agent | Concentration Range | Solvent | Preparation Notes |
|---|---|---|---|
| Sucrose | 50-500 mM | Purified water | Prepare fresh to avoid microbial growth |
| Chlorogenic acid | 1-10 mM | Purified water | Light sensitive, prepare in amber vials |
| Artificial sweeteners | 0.1-5 mM | Purified water | Vary by type (aspartame, saccharin, etc.) |
| Umami peptides | 0.5-5 mg/mL | Purified water | Solubilize with gentle heating if needed |
| Flavors (berry, mint) | 0.01-0.1% | Purified water | Use food-grade, consistent suppliers |
For masking studies, prepare this compound solutions at the target concentration, then add masking agents at varying levels to evaluate dose-dependent suppression of bitterness. Include control samples containing only the masking agent at each concentration to account for their inherent taste profiles. For complex formulations, consider sequential addition of multiple masking agents to identify potential synergistic effects, beginning with sweeteners followed by flavorants and finally astringency compounds if needed.
Proper sensor calibration is essential for quantitative bitterness assessment. Prepare reference solutions according to the following protocol:
The calibration procedure involves measuring the standard bitter solutions at the beginning of each measurement session and establishing a bitterness intensity calibration curve relating quinine concentration to sensor output. This curve serves as the basis for converting this compound sensor responses to quinine equivalent bitterness units, enabling quantitative comparisons across different compounds and batches.
The measurement sequence follows a standardized protocol to ensure reproducibility:
Each sample should be measured with five replicates to assess variability, with complete measurement cycles requiring approximately 20 minutes per sample [2]. Between different samples, perform an extended rinse with reference solution for at least 3 minutes to prevent carryover effects. For series of samples, measure from lowest to highest expected bitterness intensity to minimize contamination concerns.
The following workflow diagram illustrates the complete experimental procedure for oxime taste evaluation:
The primary data from taste sensor measurements consists of relative sensor outputs (R values) across multiple channels, with specific attention to bitterness-sensitive sensors (typically BT0 or equivalent). Data analysis follows a systematic approach:
For quality control applications, establish acceptance criteria for bitterness intensity based on formulation targets and sensory thresholds. For development purposes, correlate sensor measurements with available human sensory data to build predictive models of taste perception. Advanced statistical analysis including Principal Component Analysis (PCA) and Discriminant Function Analysis (DFA) can identify subtle taste differences and classify samples based on their sensory characteristics.
For comprehensive characterization of oxime compounds and their potential degradation products, chromatographic techniques provide valuable complementary data to electronic taste sensors. Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) enable identification and quantification of volatile compounds that may contribute to overall flavor profiles [4]. These techniques are particularly valuable when oxime compounds are associated with undesirable aromatic notes in addition to basic taste characteristics.
The sample preparation for GC-MS analysis typically involves Solid Phase Microextraction (SPME) using fibers such as 50/30 μm CAR/PDMS/DVB to extract volatile compounds from sample solutions [4]. For this compound analysis, place 5 mL of sample solution in a 20 mL headspace vial, incubate at 60°C for 10-15 minutes, then expose the SPME fiber for volatile compound extraction. GC separation employs polar stationary phase columns (e.g., DB-Wax, 30 m × 0.25 mm i.d., 0.25 μm film thickness) with temperature programming from 40°C to 240°C at 5-8°C/min. Compound identification combines mass spectral matching against standard databases (NIST) and determination of retention indices using alkane standards [4].
To validate the biological relevance of taste sensor measurements, establish correlation with human bitter taste receptor responses, particularly hT2R14 which has been identified as a significant receptor for diverse bitter compounds [2]. The following diagram illustrates the relationship between sensor technology and biological taste recognition:
Recent research has demonstrated significant correlation between the output of bitter-sensitive sensors (BT0) and bitterness responses of the human taste receptor hT2R14, validating the predictive capability of taste sensor systems [2]. This correlation is particularly valuable for pharmaceutical applications where human sensory testing may be ethically problematic or practically challenging, especially for compounds with potential toxicity.
The primary application of this compound taste evaluation is bitterness prediction and the optimization of taste-masking strategies. For new chemical entities, establish a database of sensor responses correlated with structural features to build predictive models for bitterness intensity. In formulation development, systematically evaluate combinations of sweeteners, flavors, and physical barrier systems to identify optimal taste-masking approaches. Case studies demonstrate that effective bitterness suppression often requires combined approaches, typically beginning with sweetness enhancement followed by flavor masking and sometimes including physical barrier techniques for sustained release formulations.
For this compound, conduct initial screening with a panel of sweeteners at multiple concentrations, then combine the most promising candidates with flavorants that complement the formulation matrix. The effectiveness of chlorogenic acid and umami peptides as bitterness suppressants has been demonstrated for various pharmaceutical compounds, making them particularly promising for oxime taste masking [2]. Document the sensor responses for each masking formulation and calculate percentage bitterness reduction compared to the unmodified this compound solution to quantitatively compare masking effectiveness.
Taste evaluation methodologies also support formulation stability assessment by monitoring changes in taste profiles over time or under different storage conditions. Prepare this compound formulations according to target specifications and subject them to accelerated stability conditions (e.g., 40°C/75% RH for 1-3 months). Periodically sample these formulations and analyze using the standardized taste evaluation protocol to detect any development of undesirable taste characteristics. This approach can identify potential degradation pathways that produce bitter compounds not detectable through conventional chemical assays.
Additionally, evaluate compatibility with excipients by measuring taste profiles of this compound combined with individual formulation components, then comparing these with the complete formulation profile. Significant deviations from expected taste profiles may indicate interactions between formulation components that affect taste characteristics. This application is particularly valuable during early formulation development to identify and mitigate potential taste issues before extensive stability studies.
In manufacturing environments, taste sensors provide objective quality control for raw materials and finished products. Establish specification ranges for key taste parameters based on comprehensive testing of reference batches with acceptable sensory characteristics. For incoming raw material testing, compare taste profiles of new this compound batches against reference standards to ensure consistency. For finished products, implement taste testing as part of final product release criteria, particularly for medications where taste significantly impacts patient compliance.
The implementation of taste sensors in quality control settings requires rigorous method validation including determination of precision, accuracy, robustness, and intermediate precision. Establish a standardized sampling plan with defined acceptance criteria for bitterness intensity and overall taste profile similarity to reference standards. This application enables manufacturers to maintain consistent sensory quality across production batches and quickly identify deviations that might impact product acceptability.
The comprehensive methodology presented for this compound taste evaluation provides researchers with robust protocols for objective bitterness assessment and taste profiling. The integration of electronic taste sensors with complementary analytical techniques enables thorough characterization of taste properties without exclusive reliance on human sensory testing. The standardized approaches for sample preparation, measurement, and data analysis ensure reproducibility across different laboratories and applications.
As taste sensor technology continues to evolve, incorporating advances in membrane design based on allostery principles and enhanced correlation with biological taste receptors, the accuracy and predictive capability of these systems will further improve. The methodologies outlined provide a foundation for systematic taste evaluation that can be adapted to various oxime compounds and formulation types, supporting the development of pharmaceutical and food products with optimized sensory characteristics.
Oxime V is a synthetic sweetener subject to metabolic and toxicological studies. Available data from a subchronic oral toxicity study in rodents indicates its ready absorption, metabolism, and near-complete excretion within 48 hours across multiple species. The compound's structure features a cyclohexadiene ring, an aldoxime moiety, and a dimethyl ether group, which undergo specific metabolic transformations [1].
The following table summarizes the available data from a subchronic oral toxicity study in male adult rats [1].
Table 1: Summary of Subchronic Oral Toxicity Study Findings for this compound
| Parameter | Findings |
|---|---|
| Study Type | Two-month dietary feeding study |
| Test Species | Male adult rats |
| Average Consumption | 396.5 mg/kg body weight per day (from a 0.6% diet mixture) |
| Histopathology | No treatment-related lesions observed in the liver, kidney, spleen, and testes |
| Organ Weight Changes | Increased liver weight relative to body weight |
| Clinical Biochemistry | Increased serum bilirubin level |
| Major Metabolic Pathways | Oxidation/reduction of the cyclohexadiene ring; oxidation of aldoxime and dimethyl ether moieties followed by conjugation; thiomethylation; O-glucuronidation |
A comprehensive assessment requires a tiered approach, as single studies are insufficient. The workflow below outlines the key phases of investigation.
This protocol is adapted from methodologies used to evaluate structurally related oxime compounds and is critical for elucidating potential cellular toxicity mechanisms [2].
Table 2: Key Reagents and Equipment for Oxidative Stress Assay
| Item | Specification |
|---|---|
| Cell Line | HepG2 (human hepatoma), maintained in high-glucose DMEM with 10% FBS [2]. |
| Test Compound | This compound. Prepare a stock solution in DMSO or culture medium [2]. |
| Positive Control | Tert-butyl hydroperoxide (TBHP) [2]. |
| Fluorescent Probes | 2,7-dichlorodihydrofluorescein diacetate (DCFH-DA) for general RONS; Dihydroethidium (DHE) for superoxide [2]. |
| Equipment | CO2 incubator, fluorescent microplate reader, cell culture hood. |
Procedure:
This protocol expands on the existing data to ensure a comprehensive assessment [1].
Table 3: In Vivo Study Design Parameters
| Parameter | Details |
|---|---|
| Animals | Rodents (e.g., Wistar rats, n=20/group, equal sexes). Acclimate for 1 week. |
| Dose Groups | At least three dose levels of this compound + vehicle control group. The highest dose should induce toxicity but not exceed 10% mortality (MTD principle) [3]. |
| Route & Duration | Oral (dietary admix or gavage), 90 days. |
| Endpoint Assessments | Daily: Clinical signs, morbidity, mortality. Weekly: Body weight, food/water consumption. Terminal: Hematology, clinical biochemistry, gross necropsy, organ weights, histopathology of all major organs [1] [3]. |
Procedure:
The increased liver weight and serum bilirubin observed with this compound suggest potential hepatotoxicity [1]. A key hypothesized mechanism for oximes is the induction of oxidative stress, where an imbalance between reactive oxygen species (ROS) production and antioxidant defenses leads to cellular damage [2]. The diagram below illustrates this pathway and investigation strategy.
Existing data suggests this compound is readily absorbed and metabolized, with subchronic exposure causing specific biochemical alterations in the liver without significant histopathological damage [1]. However, the available information is insufficient for a complete safety profile.
Table 1: Basic Characteristics of Oxime V
| Property | Description |
|---|---|
| Chemical Classification | Aldoxime; synthetic analog of perillartine [1] [2]. |
| Historical Status | Primarily known as a synthetic compound since the 1970s [1]. |
| Sweetness Intensity | Approximately 450 times sweeter than sucrose [1]. |
| Stability | Stable above pH 3, making it potentially suitable for acidic soft drinks [2]. |
| Sensory Profile | Reported to have no undesirable aftertaste [2]. |
A significant breakthrough in 2022 was the discovery of this compound as a natural product. Researchers from the University of Florida identified it and seven other sweetness-enhancing compounds in 11 different citrus cultivars [1] [3]. This discovery opens avenues for breeding citrus varieties with high levels of these sweeteners and provides a new, natural source for a compound previously only produced in a lab [1].
Comprehensive and modern safety data for this compound in food applications is sparse. The available information comes primarily from a subchronic toxicology study conducted nearly 40 years ago.
Table 2: Summary of Key Toxicological and Activity Data
| Study Aspect | Findings & Quantitative Data | Notes |
|---|---|---|
| Metabolic Disposition | Readily absorbed and metabolized; excretion nearly quantitative within 48 hours in rats, dogs, and rhesus monkeys [4]. | |
| Major Metabolic Pathways | Oxidation/reduction of cyclohexadiene ring; oxidation of aldoxime and dimethyl ether moieties; conjugation with glycine; thiomethylation; O-glucuronidation [4]. | |
| Subchronic Toxicity (Rat) | No treatment-related histopathologic lesions in liver, kidney, spleen, testes [4]. | Duration: 2 months. |
| Observed Effects (Rat) | Increased relative liver weight to body weight; increased serum bilirubin level [4]. | Dose: ~396.5 mg/kg/day (0.6% in diet). |
The following diagram and protocol outline the process from discovery to potential application, based on the recent research.
Diagram 1: A workflow for discovering and applying sweetening compounds from citrus, illustrating the path from raw material to final application.
Protocol: Metabolomics-Based Screening for Sweetness Modulators in Citrus
This protocol is adapted from the methodology used by Wang et al. (2022) to identify this compound [1].
1. Sample Selection and Preparation
2. Metabolite Extraction
3. LC-MS Analysis and Data Processing
4. Sensory Evaluation and Taste Reconstitution
5. Downstream Application Testing
The most significant hurdle for the application of this compound is the lack of contemporary and comprehensive toxicological studies. The available data is from 1985 and may not meet modern regulatory standards [4]. Future work should prioritize:
University of Florida researchers have identified eight new sweeteners or sweetness-enhancing compounds in 11 citrus cultivars. A key finding was the first-ever identification of This compound from a natural source; it was previously known only as a synthetic sweetener [1] [2].
The following table summarizes the core details of this discovery:
| Aspect | Description |
|---|---|
| Source | 11 citrus cultivars from the UF/IFAS breeding program, including grapefruit hybrids, sweet oranges, and mandarins [1] [2]. |
| Significance | First natural source found for this compound, a compound about 450 times sweeter than sucrose [1] [2]. |
| Research Goal | Find natural sweeteners and sweetness enhancers to reduce sugar content in food and beverages while maintaining taste, using a metabolomics-based screening strategy [1]. |
| Potential | Opens opportunities for breeding citrus with high yields of sweetener compounds and provides the food industry with new natural sugar-reduction tools [1] [2]. |
No specific protocol for quantifying this compound in citrus was detailed in the available sources. The general research strategy involved a metabolomics-based screening [1]. For precise quantification of a specific compound like this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) would be the most suitable and widely accepted technique.
The diagram below outlines a proposed generic workflow for developing and validating an LC-MS/MS method to quantify a target compound like this compound in a citrus matrix.
When developing a quantification method, you would need to establish and validate several key parameters. The table below outlines these critical validation parameters, drawing parallels from a study that developed an LC-MS/MS method for other compounds in urine [3].
| Validation Parameter | Description & Goal | Example from Literature (Urine Assay) [3] |
|---|---|---|
| Linearity & Range | Establish the concentration range where the instrument response is linear and proportional to the analyte. | The method was validated with good linearity and an accuracy of 93.1%–104%. |
| Accuracy & Precision | Determine the closeness of the measured value to the true value (accuracy) and the reproducibility of the measurement (precision). | Intra-day and inter-day imprecision (RSD) were ≤5.55% and 5.34%, respectively. |
| Sensitivity (LOD/LOQ) | Define the lowest concentration that can be detected (LOD) and reliably quantified (LOQ). | The LOQ for the assay was established. |
| Matrix Effects | Evaluate how other components in the citrus sample affect the measurement of this compound. | Recovery rates of analytes added to clinical samples were 92.0–107% with a low coefficient of variation (CV). |
Oximes are critical antidotes in the treatment of poisoning by organophosphorus compounds (OPs), including V-type nerve agents, which are potent and irreversible inhibitors of the enzyme acetylcholinesterase (AChE). AChE is essential for terminating the action of the neurotransmitter acetylcholine in cholinergic synapses. Inhibition of AChE leads to a accumulation of acetylcholine, resulting in a cholinergic crisis characterized by seizures, respiratory failure, and potential death [1]. The primary therapeutic mechanism of oximes is the reactivation of OP-inhibited AChE through nucleophilic attack on the phosphorus atom, displacing the phosphyl group and restoring the enzyme's active site [1] [2].
The search for effective oximes is challenging, as no single "universal reactivator" exists that is highly effective against all nerve agent varieties [1] [2]. V-type nerve agents, such as VX, VR, and VS, present particular challenges for treatment. The stability and reactivity of an oxime are fundamental to its success as a drug candidate, requiring robust and standardized testing methods to evaluate its potential.
A multi-faceted approach is required to fully characterize oxime candidates. The table below summarizes the core analytical techniques employed in stability and efficacy testing.
Table 1: Key Analytical Methods for Oxime Stability and Reactivation Assessment
| Method | Primary Application | Key Measurable Parameters | Significance for Oxime Development |
|---|---|---|---|
| Kinetic Reactivation Assay [2] | Quantifying AChE activity restoration | Second-order reactivation rate constant ((k_{r2})), IC(_{50}) (oxime inhibition) | Determines in vitro efficacy and potential for recapture phenomenon (re-inhibition). |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Chemical stability (hydrolytic, thermal), Metabolite identification | Degradation half-life, Identification of degradation products | Provides data on shelf-life, formulation strategy, and metabolic pathways. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy [3] | Structural elucidation, Purity assessment, Chemical shift analysis | (^1)H and (^13)C chemical shifts, Structural confirmation | Verifies molecular identity and purity of synthesized oximes; can track structural changes. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy [3] | Functional group analysis | Vibrational frequencies of C=N-O• fragment (~1550-1610 cm(^{-1})) | Confirms the presence of the critical oxime functional group; useful for characterizing oxime radicals. |
| Molecular Docking & Dynamics Simulations [2] | Studying oxime-AChE binding interactions | Binding pose, Interaction distances (e.g., Oxime-P=O), Free energy of binding | Predicts reactivation potential and guides rational design of more effective oxime structures. |
The experimental workflow for integrating these methods is visualized below:
Oxime Candidate Evaluation Workflow
This protocol is adapted from established methodologies for evaluating oxime efficacy against nerve agent-inhibited cholinesterases [2].
1. Principle: The assay measures the restoration of AChE activity by an oxime reactivator. The active enzyme hydrolyzes the substrate acetylthiocholine (ATCh), producing thiocholine, which reacts with DTNB to form a yellow-colored product, 2-nitro-5-thiobenzoate, which is monitored spectrophotometrically at 412 nm.
2. Materials and Reagents:
3. Procedure: 1. Enzyme Inhibition: Pre-incubate a known activity of AChE with a specific concentration of a V-agent for a defined period (e.g., 30-60 minutes) at 25°C to achieve >95% inhibition. 2. Removal of Excess Agent: Remove unbound nerve agent via gel filtration, dialysis, or sufficient dilution to prevent re-inhibition. This step is critical for accurate kinetics. 3. Reactivation Reaction: * Prepare a series of tubes/microplate wells containing a fixed concentration of the inhibited AChE. * Add varying concentrations of the oxime reactivator to start the reaction. * Incubate the mixture at a constant temperature (e.g., 37°C) for a defined time. 4. Activity Measurement: * At the end of the reactivation period, add the DTNB and substrate solutions. * Immediately measure the initial rate of absorbance increase at 412 nm for 1-3 minutes. 5. Controls: Include controls for blank (no enzyme), uninhibited enzyme activity (100%), and inhibited enzyme without oxime (0% reactivation).
4. Data Analysis:
1. Principle: This protocol assesses the inherent chemical stability of an oxime under various stress conditions (hydrolytic, oxidative, thermal) by quantifying the intact compound and identifying degradation products.
2. Materials and Reagents:
3. Procedure: 1. Stress Study Setup: Aliquot the oxime solution into vials and expose them to different stress conditions. Maintain control samples at refrigerated temperatures. 2. Sampling: Withdraw samples at predetermined time points (e.g., 0, 1, 3, 7, 14, 28 days). 3. Analysis: Inject samples into the LC-MS system. Use a validated method with a C18 column and a mobile phase gradient suitable for polar compounds. 4. Detection: Monitor the UV chromatogram (at a specific λmax for the oxime) and the Total Ion Chromatogram (TIC) from the mass spectrometer.
4. Data Analysis:
The following table summarizes exemplar kinetic data for common oximes against V-agent inhibited AChE, illustrating the variation in efficacy.
Table 2: Exemplar Second-Order Reactivation Rate Constants ((k_{r2}), M(^{-1})min(^{-1})) of Oximes Against V-Agent Inhibited Human AChE [2]
| Oxime | Structure Type | VX-inhibited AChE | VR-inhibited AChE | VS-inhibited AChE |
|---|---|---|---|---|
| Obidoxime (OBI) | Bispyridinium | (4.2 \times 10^3) | (2.0 \times 10^3) | (2.7 \times 10^3) |
| HI-6 | Bispyridinium (asymmetric) | (1.6 \times 10^4) | (1.7 \times 10^3) | (1.6 \times 10^3) |
| TMB-4 | Bispyridinium | (6.3 \times 10^3) | (1.5 \times 10^3) | (1.8 \times 10^3) |
| 2-PAM | Monopyridinium | (1.1 \times 10^2) | (<10) | (<10) |
Interpretation: Data shows that HI-6 is particularly effective against VX, while bispyridinium oximes generally outperform the monopyridinium 2-PAM. The efficacy is highly dependent on both the oxime structure and the specific V-agent, underscoring the need for broad-spectrum testing [2].
The molecular interactions governing these differences can be visualized through a simplified mechanism:
Mechanism of AChE Inhibition and Oxime Reactivation
Stability testing and efficacy profiling of oximes against V-agents require an integrated approach combining functional kinetic assays, analytical chemistry techniques for stability, and in silico modeling. The kinetic reactivation assay remains the gold standard for evaluating therapeutic potential, while LC-MS-based stability studies are indispensable for drug development. The data consistently shows that bispyridinium oximes like HI-6 and OBI offer broader efficacy against V-type agents compared to monopyridinium oximes like 2-PAM, though a true universal reactivator remains an elusive goal. Future work should focus on standardizing these protocols across laboratories and developing novel oxime structures with improved blood-brain barrier penetration and stability profiles to enhance neuroprotective outcomes.
| Parameter | Value | Details / Context |
|---|---|---|
| Sweetening Potency | ~450 times sweeter than sucrose | Based on a comparison to a 2% sucrose solution [1]. |
| Natural Source Status | Newly identified | Previously only known as a synthetic compound; first reported as a natural product from citrus [1]. |
| Synthetic Origin | Reported in 1976 | First created as a synthetic analog to the sweetener perillartine [1]. |
The quantitative data originates from a metabolomics-based screening study. Here is an overview of the methodological approach:
The following diagram illustrates the experimental workflow from the cited study, which you can adapt for similar research:
Workflow for identifying sweeteners from natural sources.
Oximes are characterized by their (>C=N–OH) functional group. The solubility of an oxime-based drug candidate is influenced by several key factors:
| Problem Scenario | Possible Root Cause | Proposed Investigative Steps |
|---|
| Low solubility in aqueous buffers | High lipophilicity (Log P), strong crystal packing, unsuitable pH. | - Determine Log P/D.
Here are detailed methodologies for key experiments cited in the troubleshooting guide.
This is the standard method for measuring the equilibrium solubility of a compound.
Identifying different solid forms is crucial for finding the most soluble and stable form.
The experimental workflow for solid form screening and analysis can be visualized as follows:
Q1: Why does the solubility of my oxime compound drop significantly in biological media compared to simple buffer? Biological media like plasma are complex mixtures containing proteins, lipids, and salts. A drop in solubility can be due to a pH shift or saliing-out effect. Furthermore, compounds can precipitate upon dilution from a co-solvent-based formulation into media. It is crucial to test solubility in biorelevant media (e.g., FaSSIF for fasted state) that more accurately mimic the intestinal environment.
Q2: What is the most effective strategy to improve the aqueous solubility of an oxime? There is no single "best" strategy; a multi-pronged approach is often needed. The most common and successful strategies include:
Q3: How does the E/Z (syn/anti) stereochemistry of the oxime bond affect solubility? The E- and Z-isomers of an oxime are distinct molecules with different three-dimensional shapes. This can lead to differences in their crystal packing efficiency and dipole moments, which in turn affect melting point and solubility. One isomer might form a more stable, less soluble crystal lattice than the other. It is essential to isolate and characterize each isomer individually [1].
When facing solubility challenges, a systematic approach is more effective than random trial and error. The following diagram outlines a logical pathway for identifying and implementing the right strategy.
Frequently Asked Questions
Q: What are the main challenges in traditional oxime synthesis? A: Conventional methods often involve hazardous precursors like hydroxylamine, require noble metal catalysts (e.g., Pt, Rh), and are energy-intensive. They can also suffer from limited selectivity and produce significant environmental pollutants [1] [2].
Q: Is there a more sustainable alternative? A: Yes. Recent research demonstrates a promising anode-cathode cascade electrolysis method. This approach uses safer, biomass-derived hydroxyl compounds (like lactic acid) and nitrate, which can be sourced from industrial waste, to produce oximes efficiently and sustainably [1] [2].
Q: How can I improve the Faradaic efficiency and yield of my electrochemical oxime synthesis? A: The key is optimizing both the anode and cathode reactions independently before coupling them. The table below summarizes critical parameters based on high-performance systems.
| Optimization Parameter | Anode (Hydroxyl to Ketone) | Cathode (Ketone + Nitrate to Oxime) |
|---|---|---|
| Catalyst Material | Cobalt Oxyhydroxide on Nickel Foam (CoOOH/NF) [1] [2] | Cu-substituted Fe3C (Cusub/Fe3C) on carbon paper [1] [2] |
| Key Challenge | Selective dehydrogenation without C-C bond cleavage [1] [2] | Suppressing side-reactions (NH3 production, ketone re-hydrogenation) [1] [2] |
| Optimal Selectivity | >80% selectivity to ketone over a wide potential range [1] [2] | Controlled reduction rate to accumulate *NH2OH intermediate for oxime formation [1] [2] |
| Reported Performance | - | Pyruvatoxime yield: 2.61 mmol cm⁻² h⁻¹ Faradaic Efficiency: ~101% [1] [2] |
Problem 1: Low Conversion of Hydroxyl Compound at the Anode
Problem 2: Low Oxime Selectivity at the Cathode / High Ammonia Byproduct
Problem 3: Poor Overall Stability or Yield in a Flow Electrolyzer
The following diagram illustrates the integrated workflow for the anode-cathode cascade electrolyzer, connecting the optimized components and processes.
Protocol Summary for Cascade Electrosynthesis [1] [2]:
The electrochemical method is a powerful approach for standard oximes. For more specialized needs, such as controlling the stereochemistry of your product, photocatalysis offers a solution.
Photocatalytic Isomerization for Z-Oximes Most synthetic methods produce the thermodynamically stable E-isomer of oximes. If your target is the Z-isomer, you can use a photocatalytic method.
The workflow for this photocatalytic process is outlined below.
A primary mechanism of oxime toxicity is linked to the disruption of cellular redox homeostasis, leading to oxidative stress [1]. The structural features of an oxime are a major determinant of this effect.
The table below summarizes how specific structural elements in bispyridinium oximes influence toxicity and oxidative stress, based on a 2023 in vitro study on human hepatoma (HepG2) cells [1].
| Structural Feature | Comparison | Impact on Toxicity & Oxidative Stress |
|---|---|---|
| Linker Saturation | Saturated linker (e.g., K048, K074) | Higher potential to induce oxidative stress and generate reactive oxygen species (ROS) [1]. |
| Unsaturated double bond (e.g., K075, K203) | Lower potential to induce oxidative stress [1]. | |
| Number of Aldoxime Groups | Two aldoxime groups (K074) vs. One aldoxime + one carbamoyl group (K048) | The number of aldoxime groups was not a determining factor for oxidative stress induction in oximes with a four-carbon linker [1]. |
| Position of Aldoxime Group | Aldoxime group at position 4 of the pyridinium ring | More potent inducers of oxidative stress compared to position 2 [1]. |
Here are detailed methodologies you can adapt to assess oxime-induced toxicity, based on the study that investigated oxidative stress [1].
After establishing the IC50 values, cells are exposed to oximes at their IC50 concentrations for varying durations (e.g., 1, 4, and 24 hours) to evaluate oxidative stress [1].
The diagram below outlines the logical workflow for evaluating oxime toxicity, integrating the protocols described above.
Based on the current research, here are actionable strategies to reduce oxime toxicity.
Strategy 1: Optimize the Linker Structure
Strategy 2: Explore Non-Pyridinium Chemistries
Strategy 3: Utilize Prophylactic Potential
The most promising approach for reducing oxime toxicity appears to be structural modification, particularly the use of an unsaturated linker. The experimental protocols provided can reliably generate data for a robust structure-toxicity relationship analysis.
A primary metabolic pathway for oximes in plants involves Peroxidase-catalyzed Oxidative NO Production. This is a recently elucidated oxidative pathway for nitric oxide production, contrasting with the more common reductive routes in land plants [1].
The DOT script below generates a diagram of this pathway.
Diagram: Peroxidase-catalyzed Oxidative NO Production from IAOx.
A critical consideration in oxime research is E/Z Isomerism. The stereochemical configuration around the oxime carbon-nitrogen double bond can significantly impact a compound's biological activity and must be correctly characterized [2].
The table below summarizes frequent complications and their solutions, with a focus on stereochemistry and detection.
| Problem Area | Specific Issue | Possible Cause | Solution |
|---|---|---|---|
| Stereochemistry | Unexpected low biological activity or binding affinity. | Unidentified or incorrect E/Z isomeric configuration [2]. | Determine configuration using single-crystal X-ray diffraction, 1D/2D NMR, and DFT calculations [2]. |
| Stereochemistry | Observed mixture of isomers in analysis. | Dynamic interconversion or lack of stereochemical purity [2]. | Identify the stabilized isomer (e.g., E-configuration stabilized by intermolecular H-bonds in IQ-1) [2]. |
| Detection | Difficulty detecting protein carbonylation. | Low sensitivity of traditional methods. | Use "Oxime Blot" method: use biotin-aminooxy probe for more reliable, sensitive detection of carbonylated proteins [3]. |
| Pathway Analysis | Inconsistent results in oxidative NO pathway. | Inconsistent cofactor or enzyme activity. | Confirm presence of flavins (stimulatory) and check for SOD contamination (inhibitory) [1]. Use genetic mutants (e.g., prx33-34) as controls [1]. |
| Cell Metabolism | Unclear interpretation of oxime impact on cellular energy pathways. | Indirect measurement of metabolic status (e.g., OCR/ECAR). | Use a direct ATP measurement protocol with specific metabolic inhibitors to quantify pathway contributions [4]. |
This protocol measures the relative contribution of different metabolic pathways to ATP production in cells treated with compounds of interest (e.g., oximes), adapted from a 2024 study [4]. The workflow is shown in the diagram below.
Diagram: Workflow for ATP-based Metabolic Dependency Analysis.
% Dependency = [1 - (ATP_inhibited / ATP_control)] × 100
While the search results do not mention Oxime V specifically, they provide robust experimental frameworks from analytical chemistry that are directly applicable to taste analysis troubleshooting.
| Potential Issue | Quality Criterion & Check | Supporting Methodology |
|---|---|---|
| Questionable Data Specificity | Use of appropriate analytical methods. Ensure the method can selectively identify and quantify the target compound amidst complex mixtures like food or biological samples. [1] | Ion Chromatography (IC): A key technique for analyzing saccharides without derivatization, offering high specificity to differentiate between similar compounds (e.g., simple sugars). [1] |
| Irreproducible Results | Provide sufficient experimental detail. Methods must be described in enough detail to allow for reproduction or replication of experiments. [2] | Detailed Protocols: Document all critical parameters: device settings, sample prep, puffing protocols, and analytical conditions. [2] |
| Contamination/False Positives | Use of blank samples. Control samples are essential to identify and subtract background contamination, preventing false positive detection. [2] | Blank Analysis: Always run appropriate blank samples alongside your test compounds throughout the analytical process. |
| Unreliable Sensory Data | Correlate instrumental and sensory data. Combine objective electronic sensor data with sensory analysis to validate findings. [3] | Multi-Method Approach: Use tools like E-tongue and GC-MS/O to obtain objective data on taste and odor compounds, then correlate with human sensory panels. [3] |
This general workflow, synthesized from the search results, can guide the characterization of a compound's taste profile. You can adapt it for this compound by incorporating specific sample preparation and instrumental methods suitable for its chemical properties.
Q: How can we improve the reliability of our taste analysis data for a novel compound? A: Ensure your study fulfills four key criteria of experimental quality:
Q: What analytical techniques are best for identifying and quantifying taste-active compounds? A: The best approach often involves a combination of techniques:
Q: A key taste compound is difficult to separate from similar compounds in the sample. What can be done? A: This is a common challenge requiring high method specificity. As demonstrated in saccharide analysis, ion chromatography (IC) is a powerful technique because it can differentiate between many structurally similar compounds (e.g., monosaccharides and disaccharides) without complex derivatization steps. [1] Exploring a different separation chemistry, such as IC, could resolve your issue.
The table below summarizes all quantitative findings from the identified study for easy reference [1].
| Parameter | Findings in Rats (0.6% Diet, 2 Months) | Details & Additional Findings |
|---|---|---|
| Average Consumption | 396.5 mg/kg/day | Based on a diet containing 0.6% Oxime V. |
| Histopathology | No treatment-related lesions observed | Tissues examined: Liver, Kidney, Spleen, Testes. |
| Liver Weight | Increased relative to body weight | — |
| Serum Bilirubin | Increased level | A marker of liver function. |
| Absorption & Metabolism | Readily absorbed and metabolized | — |
| Excretion | Nearly quantitative within 48 hours | Consistent across rats, dogs, and rhesus monkeys. |
The following section outlines the experimental design and key observations from the 1985 study, which can serve as a foundational protocol [1].
Q1: The study found no liver lesions, but liver weight and bilirubin were increased. What does this mean? This combination of findings suggests that this compound was causing a subtle hepatotoxic effect or inducing liver enzymes, leading to changes in liver function (increased bilirubin) and organ weight without progressing to overt cell death or visible tissue damage (no histopathology) under these experimental conditions. It indicates a signal that warrants closer attention in future studies.
Q2: What is the significance of the identified metabolic pathways? The described pathways (oxidation, reduction, conjugation) indicate that this compound is extensively metabolized in the body. Understanding these pathways is crucial for predicting potential drug-drug interactions and for identifying whether the parent compound or its metabolites are responsible for the observed biological effects, including the changes in liver parameters [1].
Q3: Are there more recent studies on this compound I can reference? My search did not identify any recent studies on this compound. The primary source is from 1985, highlighting a significant gap in the current literature. Subsequent research may have been conducted but is not widely indexed, or interest in this particular compound may have waned.
The diagram below outlines a logical workflow for troubleshooting and investigating the liver effects of a compound like this compound, based on the findings from the available study.
| Question | Answer & Technical Guidance |
|---|---|
| What are the key regulatory guidelines for method validation? | Follow ICH Q2(R2) and FDA guidelines. The core validation parameters include Accuracy, Precision, Specificity, Linearity, Range, LOD, LOQ, and Robustness [1]. |
| Why is analyzing oximes particularly challenging? | Oxime reactivators are historically "notoriously difficult to isolate, detect and analyze." A major hurdle has been finding an LC column that provides adequate retention for all compounds in a panel [2]. |
| What is a proven LC-MS/MS setup for oximes? | Use LC-MS/MS with a unique extraction and chromatographic method for each oxime. This approach has been validated under GLP to meet FDA requirements for compounds like 2-PAM, HI-6, HLö-7, and MMB-4 [2]. |
| What sensitivity (LOQ) can be achieved? | A validated method can achieve low nanogram-per-milliliter sensitivity. For example: 2-PAM: 0.5 ng/mL, HI-6: 50 ng/mL, HLö-7 & MMB-4: 15 ng/mL [2]. |
| How can I handle complex biological samples like serum? | For multi-analyte methods in serum, a single-step QuEChERS extraction is a "quick, easy, cheap, effective, rugged, and safe" option, especially for large sample sets. It can be customized for your specific analytes [3]. |
| Problem Area | Possible Cause | Suggested Solution |
|---|---|---|
| Sample Preparation & Clean-up | Inefficient protein removal or phospholipid interference leading to matrix effects. | Adopt a pass-through phospholipid removal 96-well plate (e.g., Ostro). This method combines protein precipitation with efficient phospholipid removal, simplifying the process and improving data quality [4]. |
| Chromatography | Poor peak shape, low retention, or co-elution. | Dedicate effort to LC column screening. A major advancement in oxime analysis was specifically finding a column that retained all four analytes. This is a critical step [2]. |
| Method Scope | The method fails when extended to new analytes or matrices. | Perform a thorough method scope extension validation. Re-assess key parameters like specificity, accuracy, and precision for the new conditions to ensure reliability [3]. |
The following workflow is based on a validated GLP method for quantifying oxime reactivators in KIKO mouse plasma, which can be adapted for other biological samples [2].
Workflow Overview of Oxime Bioanalysis
| Validation Parameter | Description & Protocol | Acceptance Criteria Example |
|---|---|---|
| Linearity & Range | Analyze calibrators across the expected concentration range [1]. | r ≥ 0.998 [4]. |
| Accuracy | Assess by analyzing QC samples at multiple levels [1]. | Results within ±15% of nominal value [1]. |
| Precision | Evaluate repeatability (within-day) and intermediate precision (between-day) [1]. | RSD < 10% [4]. |
| LOD / LOQ | Determine the lowest detectable and quantifiable level [1]. | LOQ with accuracy ±20% and precision <20% RSD [1]. |
| Specificity | Verify no interference from blank matrix components [1]. | Response at analyte retention time in blank < 20% of LOQ [1]. |
The table below summarizes the key available data for both sweeteners.
| Parameter | Perillartine | Oxime V |
|---|---|---|
| Chemical Names | Perillaldehyde oxime, Perilla sugar [1] [2] | SRI this compound [3] [4] |
| CAS Number | 30950-27-7 [2] | Information missing |
| Molecular Formula | C₁₀H₁₅NO [2] | Information missing |
| Relative Sweetness | ~2000x sweeter than sucrose [1] | ~450x sweeter than sucrose [5] |
| Sweetness Triangle (AH/B/γ) | Confirmed to fit the model [1] | Information missing |
| Molecular Target | Activates human TAS1R2/TAS1R3 sweet taste receptor; can activate monomeric TAS1R2 in humans and monkeys [6] [7] | Information missing |
| Taste Profile | Intensely sweet, but with a lingering 'metallic' taste [1] | Reported to have no undesirable aftertaste [4] |
| Metabolic & Toxicologic Data | Information missing | Readily absorbed and metabolized; a 2-month rat study at 396.5 mg/kg/day showed no histopathologic lesions in key organs, but noted increased liver weight and serum bilirubin [3] |
| Commercial & Regulatory Status | Used in Japan to sweeten tobacco; limited by low solubility and off-tastes [1] | Studied for broad use (baked goods, soft drinks); not currently marketed [4] [5] |
The data in the comparison table is derived from specific experimental methodologies.
Conformational Analysis of Perillartine: The three-dimensional structure and sweetness potential of perillartine were confirmed using high-resolution rotational spectroscopy (LA-CP-FTMW). This technique involves vaporizing the solid sample with a laser and then cooling the molecules in a supersonic expansion to isolate individual conformers. Their structures were verified against computational models and the distances required by the Shallenberger-Acree-Kier sweetness theory [1].
Receptor Activation Studies for Perillartine: The mechanism of action was identified through cell-based calcium mobilization assays. HEK293E cells were genetically engineered to express the human sweet taste receptor subunits (TAS1R2 and TAS1R3). Upon binding of perillartine to the receptor, the released calcium ions were measured using a fluorescent dye (Fluo-4AM), confirming that perillartine directly activates the receptor [6]. Subsequent studies purified the human TAS1R2 subunit and used intrinsic tryptophan fluorescence to directly measure the binding affinity of perillartine [7].
Toxicology Study for this compound: The metabolic and toxicologic data came from a subchronic oral toxicity study. In this study, adult rats were fed a diet containing 0.6% this compound for two months. Researchers then analyzed the excretion of radioactivity (from a labeled compound), identified metabolites, and conducted histopathologic examinations of organs and serum chemistry [3].
The following diagram illustrates the established mechanism of action for perillartine, which activates the sweet taste receptor. Note that the specific binding and signaling data for this compound at this receptor is not available in the searched literature.
The available data suggests different potential applications and research directions for each compound:
Perillartine serves as a valuable research tool for studying the TAS1R2 receptor subunit due to its well-characterized binding mechanism [6] [7]. Its main drawback for commercial development is its undesirable metallic aftertaste [1].
This compound appears more promising as a potential commercial sweetener because it lacks a reported undesirable aftertaste and was studied for a wide range of food and beverage applications [4]. However, its development requires further safety assessment, particularly regarding the observed effects on liver weight and bilirubin levels [3].
The table below summarizes the key quantitative data available for Oxime V.
| Sweetener Name | Reported Sweetness Potency (vs. Sucrose) | Additional Context |
|---|---|---|
| This compound | Approximately 450 times sweeter than sucrose [1] | Described as a low molecular weight aldoxime and an analogue of perillartine [1]. |
| Perillartine | 2000 times sweeter than sucrose [1] | The parent compound of this compound; its use is limited by bitterness and low water solubility [1]. |
The core data on this compound's sweetness potency comes from a patent document [1]. The patent states the potency but does not provide the detailed experimental methodology, such as the sensory evaluation protocol, concentration levels tested, or the panel size, which would be essential for a rigorous scientific comparison [1].
For a proper sensory evaluation, contemporary research suggests that modeling a concentration-response (C-R) curve in the target food system is crucial [2]. Accurate protocols must account for "context effects," where the judgment of sweetness intensity can be influenced by the other samples served in the same testing session [2]. The referenced patent does not specify if such measures were taken.
Based on general best practices in sensory science [2] [3], the diagram below outlines the key steps for establishing a reliable sweetness potency comparison, which could be applied to this compound.
Given the limited primary data on this compound, I suggest the following steps to create a more complete guide:
The table below summarizes the key findings from a subchronic toxicologic and metabolic disposition study on this compound [1].
| Aspect | Findings for this compound |
|---|---|
| Absorption & Excretion | Readily absorbed and metabolized. Excretion was nearly quantitative within 48 hours in rats, dogs, and rhesus monkeys [1]. |
| Major Metabolic Pathways | Oxidation and reduction of the cyclohexadiene ring; oxidation of the aldoxime and dimethyl ether moieties followed by conjugation with glycine; thiomethylation of the ring; O-glucuronidation of the aldoxime [1]. |
| Subchronic Oral Toxicity (2-month rat study) | Dosage: 396.5 mg/kg per day (in a 0.6% test compound diet). Findings: No treatment-related histopathologic lesions in the liver, kidney, spleen, and testes. Increased liver weight relative to body weight and increased serum bilirubin level [1]. |
The following methodology was used to generate the data above [1]:
The study identified several key metabolic pathways for this compound, which are visualized in the diagram below [1].
It is important to note the significant limitations of the available data for a comprehensive safety comparison:
The table below summarizes key experimental data for a range of oximes, focusing on their protective efficacy and cytotoxicity, which are central to their safety profile [1] [2] [3].
| Oxime Compound | Type | Key Efficacy Finding (Model) | Key Safety/Toxicity Finding (Model) |
|---|---|---|---|
| K027 | Experimental | Superior pretreatment to pyridostigmine vs azinphos-methyl; low brain penetration [1] [3] | Low intrinsic cholinesterase inhibition; relatively non-toxic [3] |
| K048 | Experimental | Significant protector vs paraoxon; promising reactivator [2] [3] | Induces oxidative stress in HepG2 cells (IC₅₀: 12.5-200 mmol/L) [2] |
| K074 | Experimental | Effective pretreatment vs azinphos-methyl [1] | Induces oxidative stress in HepG2 cells (IC₅₀: 12.5-200 mmol/L) [2] |
| K075 | Experimental | Effective pretreatment vs azinphos-methyl [1] | Induces oxidative stress in HepG2 cells (IC₅₀: 0.625-50 mmol/L) [2] |
| K203 | Experimental | Promising reactivation potential [2] | Induces oxidative stress in HepG2 cells (IC₅₀: 0.625-50 mmol/L) [2] |
| Obidoxime | Established | Highly efficacious pretreatment vs azinphos-methyl [1] | Known side effects; can trigger hypertension at high doses [4] |
| Pralidoxime (2-PAM) | Established | Moderate pretreatment efficacy vs azinphos-methyl [1] | Can trigger dangerous hypertension at doses ≥ 2000 mg IV [4] |
| Pyridostigmine | Established (FDA-approved pretreatment) | Least efficacious pretreatment in azinphos-methyl model [1] | Approved profile; peripheral action due to poor brain penetration [1] |
Here are detailed protocols for critical experiments used to generate the data in the comparison table.
This method is used to determine a compound's IC₅₀ value, a key indicator of its cytotoxicity [2].
This model evaluates an oxime's ability to prevent mortality from organophosphate poisoning in a live animal model [1].
This protocol evaluates a potential mechanism of oxime toxicity by measuring the generation of reactive oxygen species (ROS) [2] [5].
The following diagram illustrates the key stages and decision points in a comprehensive preclinical safety assessment of an oxime compound, integrating the methodologies described above.
Quantitative data confirms that perillartine has very low solubility in water, which is a key characteristic noted in multiple studies and data sheets [1] [2].
The table below summarizes the available experimental data for perillartine:
| Compound | Water Solubility | Solubility in DMSO | Note |
|---|---|---|---|
| Perillartine | < 0.1 mg/mL (insoluble) [2] | ≥ 100 mg/mL [2] | A key characteristic is its low water solubility [1]. |
| SRI Oxime V | Information Not Available | Information Not Available | Prepared from perillartine; noted to be stable in acidic conditions (above pH 3) [3]. |
The low solubility of perillartine is not just a chemical attribute but a significant factor in research and development, particularly in taste science and product formulation.
When creating your comparison guide for researchers, the following points may be helpful:
The table below summarizes the key stability characteristics of this compound and several other sweetening compounds based on available literature.
| Sweetener Name | Type | Reported Stability Characteristics | Supporting Data/Context |
|---|---|---|---|
| This compound | Synthetic / Natural Analog | "Heat stability in baked goods and adequate acid stability for soft drinks." [1] | Patent description; also identified as a natural compound in citrus [2]. |
| Acesulfame K | Synthetic | Stable under various conditions; degrades at pH < 3 with increasing temperatures [3]. | EFSA re-evaluation; stable in aqueous solutions, even at low pH of soft drinks [3] [4]. |
| Aspartame | Synthetic | Stable under dry conditions; degrades in solution during thermal processing depending on pH and temperature [4]. | Not suitable for baked goods; breakdown produces phenylalanine [4]. |
| Saccharin | Synthetic | "Very stable under all conditions in food applications." [4] | Highly stable under a wide range of conditions; no detectable metabolism [5] [4]. |
| Sucralose | Synthetic | Stable under all conditions typical in food processing, including low pH and high temperatures [4]. | Maintains stability across a wide pH and temperature range [4]. |
| D-Allulose | Rare Sugar | Highly stable in simulated gastric and intestinal fluids; stable in human and rat hepatocytes [6]. | In vitro study shows 97.8% remained after 60 min in SGF and 101.3% after 240 min in FaSSIF [6]. |
For researchers aiming to validate or compare sweetener stability, here are detailed methodologies for key tests, based on the experiments conducted on D-allulose [6]. These protocols can be adapted for testing this compound and other compounds.
This protocol assesses compound stability under conditions mimicking the human digestive tract.
This test determines if a sweetener is metabolized by liver cells, indicating its potential for energy production and systemic effects.
The following workflow diagram illustrates the key stages of these experimental protocols:
Based on the available information, I identified several areas where further experimental data is needed for a comprehensive comparison: